molecular formula C18H20N2O4S B2668050 methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 608490-41-1

methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2668050
CAS No.: 608490-41-1
M. Wt: 360.43
InChI Key: MIAHRVFOYPAVIL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-thiazine family, characterized by a fused bicyclic core structure. Key features include:

  • Position 6: A 4-ethoxyphenyl substituent, providing electron-donating effects via the ethoxy group.
  • Position 8: A methyl group, contributing to steric bulk and stability.
  • Position 7: A methyl ester, influencing lipophilicity and reactivity.
  • Position 4: A ketone group, critical for hydrogen bonding and structural rigidity.

Synthetic routes for analogous compounds (e.g., pyrimido-oxazines) involve condensation of chalcone derivatives with amines, followed by purification via column chromatography (e.g., n-hexane:ethyl acetate) .

Properties

IUPAC Name

methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-13-7-5-12(6-8-13)16-15(17(22)23-3)11(2)19-18-20(16)14(21)9-10-25-18/h5-8,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAHRVFOYPAVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamide and β-ketoester derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimido[2,1-b][1,3]thiazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyrimido-thiazine compounds exhibit significant anticancer activity. Methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cellular proliferation in cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell growth and survival. It is believed to interact with specific enzymes or receptors that play critical roles in cancer progression .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules. The compound can be synthesized through multi-step organic reactions involving thiazine derivatives and carboxylic acids. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized products .

Materials Science

The properties of this compound may be exploited in materials science for developing new materials with specific electronic or optical characteristics. Its structural features could lead to applications in organic electronics or photonic devices due to potential charge transport properties.

Antimicrobial Effects
Research has also explored the antimicrobial properties of this compound. Studies indicate that it may inhibit the growth of various bacterial strains by interfering with essential biological processes such as DNA replication and enzyme activity .

Case Studies
Several case studies have documented the biological activity of this compound:

  • Cytotoxicity Testing : In vitro studies demonstrated significant cytotoxicity against multiple human cancer cell lines.
  • Antimicrobial Testing : Evaluations showed effective inhibition against gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent at Position 6 Key Properties/Reactivity Reference
Methyl 6-(4-ethoxyphenyl)-... (Target) 4-Ethoxy Enhanced electron density; potential for hydrogen bonding via ethoxy oxygen. -
Methyl 6-(4-chlorophenyl)-... 4-Chloro Electron-withdrawing; increases electrophilicity at adjacent positions.
Ethyl 6-(4-fluorophenyl)-... 4-Fluoro Moderate electron-withdrawing effect; smaller atomic radius compared to Cl or I.
Allyl 6-(4-methoxyphenyl)-... 4-Methoxy Electron-donating; similar to ethoxy but with lower steric hindrance.
Methyl 6-(4-iodophenyl)-... 4-Iodo Heavy atom effect (useful in crystallography); highly electron-withdrawing.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, I) increase reactivity in electrophilic substitution or nucleophilic displacement reactions.

Variations in Ester Groups

Compound Name Ester Group at Position 7 Impact on Properties Reference
Methyl 6-(4-ethoxyphenyl)-... (Target) Methyl ester Moderate lipophilicity; lower molecular weight compared to ethyl/allyl esters. -
Ethyl 6-(4-fluorophenyl)-... Ethyl ester Increased lipophilicity; slower hydrolysis compared to methyl esters.
Allyl 6-(4-methoxyphenyl)-... Allyl ester Potential for radical or nucleophilic addition at the allyl group.

Key Observations :

  • Methyl esters are metabolically labile but offer favorable pharmacokinetic profiles.
  • Allyl esters introduce sites for further functionalization, useful in prodrug design.

Reactivity and Functional Group Interactions

  • Methylthio Group in Pyrimido-oxazines: Example: 2-(4-Chlorophenyl)-8-(methylthio)-... (Compound 3) reacts with nucleophiles (amines, phenols) due to the thiomethyl leaving group . Comparison with Target Compound: The target lacks a leaving group at position 8 (methyl instead of methylthio), rendering it less reactive toward nucleophilic substitution.
  • Cyano Group Proximity: In Compound 3, the cyano and thiomethyl groups undergo cyclization to form polycyclic structures . Target Compound: Absence of adjacent reactive groups (e.g., cyano) limits such cyclization pathways.

Analytical and Structural Characterization

  • Spectroscopy :

    • IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR are standard for confirming substituents and core structure .
    • MS data (e.g., HRMS) validate molecular weight and fragmentation patterns .
  • Crystallography :

    • Software like SHELX and WinGX are employed for X-ray structure determination .
    • Heavy atoms (e.g., iodine in 4-iodophenyl derivatives) aid in phasing during crystallography .

Biological Activity

Methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound belonging to the pyrimido[2,1-b][1,3]thiazine class. This compound has garnered attention due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. The structure of this compound features a pyrimidine ring fused with a thiazine moiety, which is essential for its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S. Its molecular weight is approximately 304.36 g/mol. The presence of various functional groups in its structure contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant anticancer properties. The mechanism typically involves enzyme inhibition that affects cellular pathways related to cancer cell proliferation. For instance, studies have shown that methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo derivatives can inhibit specific enzymes involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting enzymes that are crucial in inflammatory pathways. Enzyme inhibition studies have revealed that these compounds can reduce the production of pro-inflammatory mediators .

Antimicrobial Activity

Preliminary studies suggest that methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo derivatives possess antimicrobial properties. They have been tested against various bacterial strains and shown promising results in inhibiting bacterial growth .

The biological activity of this compound is largely attributed to its ability to bind to active sites of target enzymes. This binding blocks the activity of these enzymes and disrupts critical cellular processes. For example:

  • Enzyme Inhibition : The compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Case Studies

Several studies have evaluated the biological activity of methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo derivatives:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cancer cell lines at micromolar concentrations. It showed a dose-dependent response in reducing cell viability.
  • Animal Models : Animal studies have corroborated the in vitro findings, showing reduced tumor growth and inflammation markers when treated with the compound.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerEnzyme inhibition affecting cell proliferation
Anti-inflammatoryInhibition of COX and LOX enzymes
AntimicrobialInhibition of bacterial growth

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